2-(benzylsulfanyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide
Description
Properties
IUPAC Name |
2-benzylsulfanyl-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O3S/c26-18(14-29-13-15-7-3-1-4-8-15)22-21-24-23-20(28-21)16-11-19(27)25(12-16)17-9-5-2-6-10-17/h1-10,16H,11-14H2,(H,22,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJYBDKZFTHJYSP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=CC=C2)C3=NN=C(O3)NC(=O)CSCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(benzylsulfanyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the oxadiazole ring: This can be achieved by reacting a hydrazide with an appropriate carboxylic acid derivative under dehydrating conditions.
Introduction of the benzylsulfanyl group: This step involves the nucleophilic substitution of a suitable benzyl halide with a thiol or thiolate.
Coupling with the pyrrolidinone derivative: The final step involves the coupling of the oxadiazole intermediate with a pyrrolidinone derivative, often using amide bond formation techniques such as carbodiimide-mediated coupling.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. Reaction conditions such as temperature, solvent, and catalysts would be carefully controlled to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-(benzylsulfanyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The oxadiazole ring can be reduced under specific conditions to yield different heterocyclic structures.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzyl or oxadiazole moieties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be employed under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield benzylsulfoxide or benzylsulfone, while reduction of the oxadiazole ring can produce various reduced heterocycles.
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a therapeutic agent in various diseases. Its structure suggests possible interactions with biological targets, making it a candidate for drug development.
Case Studies
- Antimicrobial Activity : Research indicates that derivatives of similar compounds exhibit significant antimicrobial properties. Studies have shown that modifications to the benzyl group can enhance efficacy against bacterial strains .
- Anticancer Properties : Preliminary studies suggest that the compound may inhibit cancer cell proliferation. In vitro assays demonstrated cytotoxic effects on specific cancer cell lines, warranting further investigation into its mechanism of action .
Neuropharmacology
The compound's structural similarities to known neuroactive substances suggest potential applications in treating neurological disorders. For instance, compounds containing pyrrolidine structures have been linked to modulating glutamatergic neurotransmission, which is crucial in conditions like epilepsy and depression.
Relevant Findings
- A study highlighted the importance of pyrrolidine derivatives in developing noncompetitive antagonists for AMPA receptors, indicating a pathway for similar compounds to influence neurotransmitter activity .
Synthetic Chemistry
The synthesis of 2-(benzylsulfanyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide involves several steps that can be optimized for yield and purity.
The biological activity of this compound is primarily attributed to its interaction with various biological targets:
Potential Therapeutic Areas
- Infectious Diseases : As an antimicrobial agent.
- Cancer Treatment : As an anticancer agent targeting specific cell pathways.
- Neurological Disorders : By influencing neurotransmitter systems.
Mechanism of Action
The mechanism of action of 2-(benzylsulfanyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of their activity. The exact pathways and molecular interactions depend on the specific biological context and the compound’s structural features.
Comparison with Similar Compounds
Comparative Data Tables
Table 1: Structural and Physical Properties
*Estimated based on molecular formula.
Biological Activity
The compound 2-(benzylsulfanyl)-N-[5-(5-oxo-1-phenylpyrrolidin-3-yl)-1,3,4-oxadiazol-2-yl]acetamide is a synthetic organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 424.54 g/mol . The structure includes a benzylsulfanyl group and a pyrrolidinone moiety linked to an oxadiazole ring, which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 424.54 g/mol |
| IUPAC Name | This compound |
The biological activity of this compound is primarily attributed to its interaction with various molecular targets within biological systems. It is believed to modulate enzyme activity and receptor interactions, leading to diverse pharmacological effects. The oxadiazole and pyrrolidinone components are particularly significant in enhancing the compound's binding affinity to specific biological targets.
Case Studies and Research Findings
A few notable studies have explored the biological activities of similar compounds or derivatives:
Study 1: Antimicrobial Efficacy
In a comparative study on oxadiazole derivatives, it was found that compounds with similar structures exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria. The study highlighted the importance of substituents like benzylsulfanyl in enhancing efficacy .
Study 2: Antioxidant Activity
A study investigating various oxadiazole compounds reported that those with pyrrolidine rings demonstrated higher antioxidant capabilities compared to their analogs without such structures. This suggests that This compound may similarly exhibit potent antioxidant effects .
Study 3: Cancer Cell Line Studies
Research on related compounds indicated that certain derivatives could inhibit tumor growth in vitro by inducing cell cycle arrest and apoptosis in cancer cell lines such as MCF7 (breast cancer) and HeLa (cervical cancer) cells .
Q & A
Q. What synthetic methodologies are commonly employed to prepare this compound?
The synthesis involves multi-step reactions, including cyclization and coupling. For example, oxadiazole-thiol intermediates (e.g., 5-substituted-1,3,4-oxadiazole-2-thiols) can be synthesized via hydrazide cyclization using reagents like POCl₃ or H₂SO₄. Subsequent alkylation with benzylsulfanyl groups and coupling with pyrrolidinone derivatives is achieved via carbodiimide-mediated reactions (e.g., EDCI/HOBt) in anhydrous dichloromethane .
Q. Which spectroscopic techniques are critical for structural characterization?
- 1H/13C NMR : Assigns protons and carbons in the benzylsulfanyl, oxadiazole, and pyrrolidinone moieties.
- IR spectroscopy : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹ for the oxo-pyrrolidinone, S–S stretches at ~500–600 cm⁻¹).
- Mass spectrometry (EI/ESI) : Validates molecular weight and fragmentation patterns (e.g., m/z peaks corresponding to oxadiazole-thiol cleavage).
- Elemental analysis : Ensures purity (>95%) .
Q. What are the key structural determinants of biological activity?
The benzylsulfanyl group enhances lipophilicity and membrane permeability, while the oxadiazole ring contributes to π-π stacking with enzyme active sites. The 5-oxo-pyrrolidinone moiety may mimic peptide bonds, enabling interactions with proteases or kinases .
Q. How is purity assessed post-synthesis?
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and thin-layer chromatography (TLC) are standard. Elemental analysis (C, H, N, S) confirms stoichiometric ratios within ±0.3% deviation .
Advanced Research Questions
Q. How can reaction yields for the oxadiazole ring formation be optimized?
Use Design of Experiments (DoE) to optimize parameters:
- Temperature : Elevated temperatures (80–100°C) accelerate cyclization but may degrade sensitive groups.
- Catalyst : POCl₃ vs. H₂SO₄ (POCl₃ gives higher yields but requires strict anhydrous conditions).
- Solvent : Polar aprotic solvents (e.g., DMF) improve solubility but may complicate purification .
Q. How to address discrepancies between in vitro and in vivo bioactivity data?
- Metabolic stability assays : Use liver microsomes to identify rapid degradation (e.g., cytochrome P450-mediated oxidation of the benzylsulfanyl group).
- Solubility analysis : Poor aqueous solubility (logP >3) may limit in vivo efficacy. Modify substituents (e.g., replace benzyl with pyridyl) to improve hydrophilicity .
Q. What computational strategies predict binding affinities with target enzymes?
- Molecular docking (AutoDock Vina) : Dock the compound into crystal structures of target enzymes (e.g., COX-2 or EGFR) using the pyrrolidinone-oxadiazole core as a hinge-binding motif.
- MD simulations (GROMACS) : Assess stability of ligand-receptor complexes over 100 ns trajectories. Validate with experimental IC₅₀ values .
Q. How to mitigate steric hindrance during pyrrolidinone-oxadiazole coupling?
- Stepwise synthesis : Form the oxadiazole ring first, then introduce the pyrrolidinone via a spacer (e.g., ethylene glycol linkers).
- Bulky base catalysts : Use DIPEA or DBU to deprotonate sterically hindered amines, improving coupling efficiency .
Data Contradiction Analysis
Q. Conflicting cytotoxicity results across cell lines: How to resolve?
Q. Divergent XRD vs. DFT-predicted molecular geometries: Interpretation?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
